2-((2-Bromo-5-methoxyphenyl)amino)-N-(cyclopropylmethyl)acetamide
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Overview
Description
2-((2-Bromo-5-methoxyphenyl)amino)-N-(cyclopropylmethyl)acetamide is an organic compound that features a brominated aromatic ring and a cyclopropylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Bromo-5-methoxyphenyl)amino)-N-(cyclopropylmethyl)acetamide typically involves the following steps:
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-((2-Bromo-5-methoxyphenyl)amino)-N-(cyclopropylmethyl)acetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, potentially altering its functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Major Products
Nucleophilic Substitution: Products depend on the nucleophile used.
Oxidation and Reduction: Oxidation might yield a quinone derivative, while reduction could produce an amine.
Scientific Research Applications
2-((2-Bromo-5-methoxyphenyl)amino)-N-(cyclopropylmethyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential effects on cellular processes.
Mechanism of Action
The mechanism of action of 2-((2-Bromo-5-methoxyphenyl)amino)-N-(cyclopropylmethyl)acetamide involves its interaction with specific molecular targets. The bromine atom and methoxy group play crucial roles in binding to active sites of enzymes or receptors, potentially inhibiting or modulating their activity . The cyclopropylmethyl group may enhance the compound’s stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-methoxyaniline: Shares the brominated aromatic ring but lacks the acetamide and cyclopropylmethyl groups.
2-Bromo-5-methoxybenzoic acid: Contains a carboxylic acid group instead of the acetamide.
Uniqueness
2-((2-Bromo-5-methoxyphenyl)amino)-N-(cyclopropylmethyl)acetamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the cyclopropylmethyl group distinguishes it from simpler analogs and may enhance its pharmacokinetic properties .
Properties
Molecular Formula |
C13H17BrN2O2 |
---|---|
Molecular Weight |
313.19 g/mol |
IUPAC Name |
2-(2-bromo-5-methoxyanilino)-N-(cyclopropylmethyl)acetamide |
InChI |
InChI=1S/C13H17BrN2O2/c1-18-10-4-5-11(14)12(6-10)15-8-13(17)16-7-9-2-3-9/h4-6,9,15H,2-3,7-8H2,1H3,(H,16,17) |
InChI Key |
MZOCEXSEQOVRMG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)NCC(=O)NCC2CC2 |
Origin of Product |
United States |
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